Lotixparib
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2640677-63-8 |
|---|---|
Fórmula molecular |
C23H23FN4O |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-[4-[3-(8-fluoro-1-oxo-2H-isoquinolin-3-yl)propyl]piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C23H23FN4O/c24-21-5-1-3-18-15-19(26-23(29)22(18)21)4-2-10-27-11-13-28(14-12-27)20-8-6-17(16-25)7-9-20/h1,3,5-9,15H,2,4,10-14H2,(H,26,29) |
Clave InChI |
LEXVZEFLIXAAMV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Target Identification and Validation of a PARP Inhibitor
Disclaimer: The compound "Lotixparib" could not be identified in publicly available scientific literature or databases. It is possible that this is a typographical error, a very early-stage compound not yet disclosed, or a fictional name. To fulfill the core requirements of your request for a detailed technical guide on target identification and validation, this document will use the well-characterized and clinically approved PARP inhibitor, Olaparib , as a representative example. The methodologies, data presentation, and visualizations provided are illustrative of a comprehensive target discovery and validation process for a compound in this class.
Executive Summary
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] Its primary mechanism of action is based on the concept of synthetic lethality. In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[3] These cannot be effectively repaired by the deficient homologous recombination pathway, resulting in genomic instability and cancer cell death.[1][3] This guide details the multifaceted approach used to identify and validate the molecular targets of Olaparib, presenting the key experimental evidence and methodologies that form the basis of its clinical application in oncology.[2][4]
Target Identification
The initial identification of PARP enzymes as the primary targets of Olaparib was accomplished through a combination of biochemical and cell-based screening methodologies.
Biochemical Assays
Enzymatic assays were fundamental in quantifying the direct inhibitory effect of Olaparib on its targets.
Table 1: Biochemical Inhibitory Activity of Olaparib
| Target | Assay Type | IC50 (nM) | Reference |
| PARP1 | Cell-free enzymatic assay | 5 | [5] |
| PARP2 | Cell-free enzymatic assay | 1 | [5] |
A competitive fluorescence polarization (FP) assay is a common method to measure the binding of an inhibitor to its target enzyme.[6][7]
-
Reagents: Purified recombinant human PARP1 or PARP2 enzyme, a fluorescently labeled probe containing an Olaparib-like chemical scaffold, assay buffer.[6]
-
Procedure:
-
A fixed concentration of the PARP enzyme and the fluorescent probe are incubated together, allowing them to form a complex. This results in a high fluorescence polarization signal due to the slow rotation of the large enzyme-probe complex.[7]
-
Serial dilutions of the test compound (e.g., Olaparib) are added to the enzyme-probe mixture.
-
If the test compound binds to the same site on the PARP enzyme as the probe, it will displace the probe. The smaller, unbound probe rotates more freely in solution, leading to a decrease in the fluorescence polarization signal.[7]
-
The decrease in polarization is measured using a microplate reader capable of FP measurements.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a dose-response curve.
Chemical Proteomics
To identify the direct protein interactors of Olaparib in a complex biological system, chemical proteomics approaches such as photoaffinity labeling are employed.[8][9]
-
Probe Synthesis: An Olaparib analog is synthesized with a photo-reactive group (e.g., a diazirine) and an affinity tag (e.g., biotin).[8]
-
Cell Lysate Incubation: The photoaffinity probe is incubated with a whole-cell lysate (e.g., from HeLa cells) to allow it to bind to its protein targets.[8]
-
UV Crosslinking: The mixture is exposed to UV light, which activates the photo-reactive group, causing it to form a covalent bond with any proteins in close proximity (i.e., the direct binders).
-
Affinity Purification: The covalently labeled proteins are then enriched from the lysate using streptavidin-coated beads, which bind to the biotin (B1667282) tag on the probe.
-
Mass Spectrometry: The enriched proteins are eluted, digested into peptides, and identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[8] Proteins that are significantly enriched in the probe-treated sample compared to a control are identified as direct interactors.
Target Validation
Once the primary targets are identified, a series of validation experiments are conducted to confirm their relevance to the drug's mechanism of action in a cellular context.
Cellular Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a drug binds to its intended target within intact cells.[10][11][12]
Table 2: Cellular Target Engagement of Olaparib
| Target | Cell Line | Assay Type | EC50 (nM) | Reference |
| PARP1 | MDA-MB-436 | CETSA HT | 10.7 | [13] |
-
Cell Treatment: Intact cells (e.g., MDA-MB-436) are treated with varying concentrations of the drug (Olaparib) or a vehicle control for a defined period.[13]
-
Thermal Challenge: The treated cells are then heated to a specific temperature that is known to be on the melting curve of the target protein. Ligand-bound proteins are generally more resistant to thermal denaturation.[10][12]
-
Cell Lysis and Separation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.[11]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This can be done by Western blotting or a higher-throughput method like an AlphaScreen assay.[13]
-
Data Analysis: The concentration of the drug that results in a 50% increase in the thermal stabilization of the target protein (EC50) is determined from a dose-response curve.[13]
Off-Target Profiling
To assess the selectivity of Olaparib, kinome-wide screening is often performed.
Table 3: Kinome Scan Profiling of Olaparib
| Kinome Panel Size | Drug Concentration | Significant Kinase Hits | Reference |
| 392 unique kinases | 10 µM | None | [14] |
-
Assay Principle: This is a competition-based binding assay where the test compound (Olaparib) is screened against a large panel of human kinases.
-
Procedure:
-
Each kinase in the panel is linked to a solid support (e.g., beads).
-
A proprietary, broadly active kinase inhibitor is used as a probe that binds to the active site of the kinases.
-
The test compound is added to the reaction. If it binds to a particular kinase, it will compete with and displace the probe.
-
The amount of probe bound to each kinase is quantified, and the percent inhibition by the test compound is calculated.
-
-
Data Analysis: The results are often visualized on a kinome tree diagram to provide a global view of the drug's selectivity. A significant "hit" is typically defined as a certain percentage of displacement of the probe at a given drug concentration.[14]
Mechanism of Action and Clinical Validation
The clinical efficacy of Olaparib is a direct consequence of its mechanism of action, which has been validated in numerous clinical trials.
Signaling Pathway
Clinical Trial Efficacy
The validation of Olaparib's therapeutic potential comes from large-scale clinical trials.
Table 4: Key Efficacy Data from the OlympiAD Clinical Trial (Metastatic Breast Cancer)
| Endpoint | Olaparib Arm (n=205) | Chemotherapy Arm (n=97) | Hazard Ratio (95% CI) | P-value | Reference |
| Progression-Free Survival (PFS) | 7.0 months | 4.2 months | 0.58 (0.43-0.80) | <0.001 | [15] |
| Objective Response Rate (ORR) | 52.1% | 22.7% | - | - | [15] |
Experimental and Logical Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Olaparib - Wikipedia [en.wikipedia.org]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib - NCI [cancer.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Proteome‐Wide Profiling of Olaparib Interactors Using a Biotinylated Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteome-Wide Profiling of Olaparib Interactors Using a Biotinylated Photoaffinity Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 12. annualreviews.org [annualreviews.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. onclive.com [onclive.com]
Lotixparib: An In-Depth Technical Guide on its In Vitro Activity as a PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: PARP-1 Inhibition
Lotixparib functions as an inhibitor of PARP-1.[1] PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand DNA breaks. The catalytic activity of PARP-1 is dependent on its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.
This compound, as a PARP-1 inhibitor, is believed to exert its effect by competing with NAD+ for the catalytic domain of the PARP-1 enzyme. This competitive inhibition prevents the synthesis of PAR chains, thereby hindering the recruitment of the DNA repair machinery. The consequence of this inhibition is the accumulation of unrepaired single-strand breaks, which can subsequently lead to the formation of more cytotoxic double-strand breaks during DNA replication. In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to synthetic lethality and targeted cell death.
Signaling Pathway
The following diagram illustrates the canonical PARP-1 signaling pathway and the point of intervention by this compound.
In Vitro Efficacy: Cytoprotective Effects in Retinal Disease Models
A key reported in vitro activity of this compound is its cytoprotective effect in the context of retinal diseases.[1] Oxidative stress is a major contributor to the pathogenesis of various retinal degenerative diseases. The accumulation of reactive oxygen species (ROS) can lead to damage of cellular components, including DNA, in retinal cells, ultimately causing cell death and vision loss.
By inhibiting PARP-1, this compound may protect retinal cells from oxidative stress-induced damage. Overactivation of PARP-1 in response to extensive DNA damage caused by oxidative stress can lead to a significant depletion of intracellular NAD+ and ATP pools, resulting in energy crisis and subsequent cell death. By blocking this overactivation, this compound could help maintain cellular energy homeostasis and promote cell survival.
Experimental Protocols
While specific experimental data for this compound is not publicly available, this section outlines standard methodologies for assessing the in vitro activity of a PARP-1 inhibitor.
PARP-1 Enzymatic Assay
This assay is designed to quantify the inhibitory activity of a compound against the PARP-1 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for PARP-1.
Principle: The assay measures the incorporation of a labeled NAD+ substrate into PAR polymers catalyzed by recombinant PARP-1 in the presence of damaged DNA. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)
-
Biotinylated NAD+
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated microplates
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with activated DNA.
-
Prepare serial dilutions of this compound.
-
In each well, add the assay buffer, recombinant PARP-1 enzyme, and the diluted this compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the PARP-1 reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Retinal Cell Cytoprotection Assay
This assay evaluates the ability of this compound to protect retinal cells from oxidative stress-induced cell death.
Objective: To quantify the cytoprotective effect of this compound on retinal cells under oxidative stress.
Principle: Retinal pigment epithelium (RPE) cells are pre-treated with this compound and then exposed to an oxidative stressor. Cell viability is subsequently measured to determine the protective effect of the compound.
Materials:
-
Human RPE cell line (e.g., ARPE-19)
-
Cell culture medium and supplements
-
This compound
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or tert-butyl hydroperoxide)
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed RPE cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding the oxidative agent to the cell culture medium for a defined duration. Include control wells with no oxidative stress and wells with the oxidative agent but no this compound.
-
Remove the treatment medium and add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required for the assay.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Determine the concentration of this compound that provides significant cytoprotection.
Quantitative Data Summary
As of the latest available information, specific quantitative data for the in vitro activity of this compound, such as IC50 values for PARP-1 inhibition or dose-response curves for cytoprotection, have not been published in peer-reviewed literature or publicly accessible technical datasheets. The table below is provided as a template for organizing such data once it becomes available.
| Assay | Cell Line / System | Parameter | Value | Reference |
| PARP-1 Enzymatic Assay | Recombinant Human PARP-1 | IC50 | Data Not Available | - |
| Retinal Cell Cytoprotection | e.g., ARPE-19 | EC50 (Protection) | Data Not Available | - |
| Cell Viability (Toxicity) | e.g., ARPE-19 | CC50 | Data Not Available | - |
Conclusion
This compound is a promising PARP-1 inhibitor with potential therapeutic applications in diseases characterized by DNA damage and oxidative stress, such as certain retinal degenerative disorders. Its mechanism of action through competitive inhibition of PARP-1 is well-established for this class of compounds. While the publicly available information on the specific in vitro quantitative activity of this compound is currently limited, the experimental frameworks provided in this guide offer a robust approach for its detailed characterization. Further studies are required to fully elucidate its potency, selectivity, and the precise mechanisms underlying its cytoprotective effects in retinal cells. This will be crucial for its continued development as a potential therapeutic agent.
References
In-depth Technical Guide: Lotixparib Solubility and Stability Studies
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Lotixparib is an investigational drug that has garnered interest within the pharmaceutical research community. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and safe dosage forms. This technical guide aims to provide a detailed overview of the available scientific data concerning the solubility and stability of this compound. However, it is important to note that publicly available, detailed quantitative data on this compound remains limited at the time of this publication. The following sections are based on established principles of pharmaceutical stability and solubility testing, providing a framework for the type of studies that are crucial for this compound's development.
Core Physicochemical Properties of this compound
Based on available information, this compound has the following characteristics:
-
Molecular Formula: C₂₃H₂₃FN₄O
-
Molecular Weight: 390.45 g/mol
-
Stereochemistry: Achiral
A solid understanding of these fundamental properties is the first step in designing comprehensive solubility and stability studies.
This compound Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Currently, specific quantitative solubility data for this compound in various solvents is not publicly available. This section outlines the standard experimental protocols used to determine the solubility profile of a compound like this compound.
Experimental Protocol: Equilibrium Solubility Measurement
The equilibrium solubility of this compound would be determined by adding an excess amount of the compound to a known volume of a specific solvent. The resulting suspension is then agitated at a constant temperature until equilibrium is reached.
Workflow for Equilibrium Solubility Determination:
Caption: Workflow for determining the equilibrium solubility of this compound.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Expected Solubility Range (mg/mL) |
| Water (pH 7.4) | 25 | Low |
| 0.1 N HCl (pH 1.2) | 37 | Potentially Higher |
| Ethanol | 25 | Moderate to High |
| Propylene Glycol | 25 | Moderate |
| DMSO | 25 | High |
Note: This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.
This compound Stability Profile
Stability studies are essential to determine the shelf-life of a drug product and to identify potential degradation products. These studies expose the drug substance to various stress conditions to understand its intrinsic stability.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the degradation pathways of the drug substance. These studies also help in developing and validating stability-indicating analytical methods.
Typical Stress Conditions for Forced Degradation:
Caption: Common stress conditions applied in forced degradation studies.
Following exposure to these conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are used to separate and identify any degradation products.
Table 2: Representative Stability Data from Forced Degradation
| Stress Condition | Duration | This compound Assay (%) | Major Degradants Observed |
| 0.1 N HCl at 60°C | 24 hours | Data not available | Data not available |
| 0.1 N NaOH at 60°C | 24 hours | Data not available | Data not available |
| 3% H₂O₂ at RT | 24 hours | Data not available | Data not available |
| Heat at 80°C | 48 hours | Data not available | Data not available |
| Light (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available |
Note: This table illustrates the type of data generated from forced degradation studies. Specific data for this compound is not publicly available.
Signaling Pathway and Mechanism of Action
A comprehensive understanding of a drug's mechanism of action is crucial for its development and clinical application. At present, detailed information on the specific signaling pathways modulated by this compound is not available in the public domain. Research in this area would typically involve in vitro and in vivo studies to identify the molecular targets and downstream effects of the drug.
Hypothetical Signaling Pathway Investigation Workflow:
Caption: A generalized workflow for investigating a drug's signaling pathway.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not yet widely published, this guide provides a framework for the essential studies required for its pharmaceutical development. The experimental protocols and data tables outlined herein represent the standard approach to characterizing a new chemical entity. As research on this compound progresses, it is anticipated that detailed information regarding its physicochemical properties and mechanism of action will become available, further guiding its journey from a promising molecule to a potential therapeutic agent. Researchers are encouraged to consult forthcoming publications and regulatory submissions for specific data.
In-Depth Technical Guide: Binding Affinity and Kinetics of Olaparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway. By inhibiting PARP, Olaparib disrupts the repair of DNA single-strand breaks (SSBs), leading to the accumulation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in synthetic lethality and tumor cell death. A thorough understanding of Olaparib's binding affinity and kinetics to its target enzymes is paramount for optimizing its therapeutic efficacy and for the development of next-generation PARP inhibitors.
This technical guide provides a comprehensive overview of the binding characteristics of Olaparib to PARP1 and PARP2, including available quantitative data, detailed experimental protocols for key binding assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Olaparib Binding Parameters
The following tables summarize the available quantitative data for the binding affinity and kinetics of Olaparib with its primary targets, PARP1 and PARP2.
Table 1: Olaparib Binding Affinity for PARP1 and PARP2
| Target | Parameter | Value (nM) | Assay Method | Reference |
| PARP1 | IC₅₀ | 1.2 | PAR ELISA | [1] |
| PARP2 | IC₅₀ | 0.2 - 0.3 | Various | [2] |
| PARP2 | K_D | Varies (see Table 2) | Surface Plasmon Resonance (SPR) | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. K_D (Equilibrium dissociation constant) is a measure of the binding affinity between a ligand and a protein. A lower K_D value indicates a higher binding affinity.
Table 2: Olaparib Binding Kinetics for PARP2 in the Presence of a 5'P Nick DNA [3]
| Parameter | Value | Unit |
| k_on (Association Rate Constant) | Slight Increase vs. DMSO control | M⁻¹s⁻¹ |
| k_off (Dissociation Rate Constant) | Decreased | s⁻¹ |
| K_D (Equilibrium Dissociation Constant) | Decreased (2.5-fold increase in affinity) | M |
Note: Specific numerical values for k_on and k_off for Olaparib were not explicitly provided in the cited source, but the qualitative effect on the rates was described. The study demonstrated that Olaparib has an intermediate effect on increasing the retention of PARP2 on a DNA break, approximately a 5-fold increase.[3]
Signaling Pathway
The following diagram illustrates the central role of PARP enzymes in the DNA damage response pathway and the mechanism of action of Olaparib.
Experimental Protocols
Detailed methodologies for key experiments used to determine the binding affinity and kinetics of PARP inhibitors are provided below.
Fluorescence Polarization (FP) Assay
Principle: This competitive assay measures the displacement of a fluorescently labeled PARP inhibitor probe from the PARP enzyme by a test compound (e.g., Olaparib). When the fluorescent probe is bound to the larger PARP enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When displaced by a competitive inhibitor, the smaller, free probe tumbles more rapidly, leading to a lower polarization signal.
Experimental Workflow:
-
Reagent Preparation:
-
Prepare a 1x PARPtrap™ Assay Buffer by diluting a 5x stock solution with distilled water.
-
Thaw PARP1 or PARP2 enzyme on ice and dilute to the desired concentration (e.g., 7 nM final concentration) in 1x Assay Buffer.
-
Prepare serial dilutions of Olaparib in 1x Assay Buffer. If using DMSO as a solvent, ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the fluorescently labeled PARP inhibitor probe (e.g., PARPi-FL) to the desired concentration (e.g., 3 nM final concentration) in 1x Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Add 5 µL of the serially diluted Olaparib or vehicle control to the appropriate wells of a black microplate.
-
Add 20 µL of the diluted PARP enzyme to all wells except the "Reference Control" and "Blank" wells. To the "Reference Control" wells, add 20 µL of 1x Assay Buffer.
-
Add 25 µL of the diluted fluorescent probe to all wells except the "Blank" wells.
-
Incubate the plate at room temperature for 30-90 minutes with slow agitation, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 528 nm).
-
-
Data Analysis:
-
Subtract the "Blank" values from all other measurements.
-
Plot the fluorescence polarization values against the logarithm of the Olaparib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) Assay
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. In this assay, a DNA substrate is immobilized on the sensor chip, and the binding of PARP enzyme in the presence and absence of an inhibitor is measured. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Experimental Workflow:
-
Immobilization:
-
Use a streptavidin-coated sensor chip.
-
Immobilize a biotinylated DNA dumbbell carrying a 5' phosphorylated nick onto the sensor surface.
-
-
Binding Analysis:
-
Prepare a series of concentrations of PARP2 enzyme in a suitable running buffer (e.g., HBS-EP buffer).
-
For inhibitor studies, pre-incubate the PARP2 enzyme with a fixed concentration of Olaparib.
-
Inject the PARP2 solution (with or without Olaparib) over the immobilized DNA surface at a constant flow rate and monitor the association phase.
-
Switch to flowing only the running buffer over the surface to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound protein.
-
-
Data Analysis:
-
The real-time binding data is recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules in solution. A solution of the ligand (e.g., Olaparib) is titrated into a solution of the protein (e.g., PARP), and the heat released or absorbed is measured. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Experimental Workflow:
-
Sample Preparation:
-
Prepare solutions of PARP enzyme and Olaparib in the exact same buffer to minimize heats of dilution.
-
The concentration of the protein in the sample cell and the ligand in the syringe should be carefully chosen to ensure a suitable "c-window" for accurate K_D determination.
-
Thoroughly degas both solutions before the experiment to prevent air bubbles.
-
-
ITC Experiment:
-
Load the PARP solution into the sample cell and the Olaparib solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the Olaparib solution into the PARP solution while maintaining a constant temperature.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data is a thermogram showing the heat flow over time.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation.
-
Conclusion
This technical guide has provided a detailed overview of the binding affinity and kinetics of Olaparib with its target enzymes, PARP1 and PARP2. The quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes are intended to serve as a valuable resource for researchers in the field of drug discovery and development. A comprehensive understanding of these binding parameters is essential for the rational design of more potent and selective PARP inhibitors and for optimizing their clinical application.
References
- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical PARP inhibitors allosterically induce PARP2 retention on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with Lotixparib
A comprehensive search for "Lotixparib" did not yield specific results for a drug with this name. It is possible that "this compound" is a developmental codename, a very new therapeutic candidate not yet widely published, or a potential misspelling of another drug.
To provide accurate and detailed application notes and protocols, specific information about the compound is essential. This includes its pharmacological class, mechanism of action, target signaling pathways, and the therapeutic area for which it is being investigated.
For the benefit of researchers, scientists, and drug development professionals, this document outlines a generalized framework for an in vivo experimental protocol that can be adapted once specific details about a novel compound like "this compound" become available. The following sections provide hypothetical examples and templates that would be populated with specific data from preclinical studies.
Hypothetical Mechanism of Action and Signaling Pathway
Assuming "this compound" is a hypothetical inhibitor of a key kinase in a cancer-related pathway, for instance, the PI3K/Akt/mTOR pathway, its mechanism would involve blocking the phosphorylation cascade that leads to cell proliferation and survival.
Caption: Hypothetical signaling pathway for this compound as a PI3K inhibitor.
General In Vivo Experimental Workflow
A typical in vivo study to evaluate the efficacy of a novel compound involves several key stages, from animal model selection to endpoint analysis.
Caption: Generalized workflow for an in vivo efficacy study.
Standard Experimental Protocols (Templates)
The following are templates for common in vivo experimental protocols that would be adapted with specific parameters for "this compound."
Animal Model and Husbandry
-
Species and Strain: Specify the animal model (e.g., BALB/c nude mice, C57BL/6 mice). The choice of model depends on the disease being studied. For example, immunodeficient mice are often used for xenograft studies of human cancers.
-
Age and Weight: State the age and weight range of the animals at the start of the study.
-
Housing: Describe the housing conditions, including cage type, bedding, light/dark cycle, temperature, and humidity.
-
Diet and Water: Detail the standard chow and water provided ad libitum.
-
Acclimatization: Specify the duration of the acclimatization period before the start of the experiment.
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC).
Tumor Model Establishment (for Oncology Studies)
-
Cell Line: Name the cancer cell line to be used (e.g., human breast cancer cell line MCF-7).
-
Cell Culture: Describe the cell culture conditions (media, supplements, temperature, CO2).
-
Implantation: Detail the procedure for tumor cell implantation, including the number of cells, injection volume, and site of injection (e.g., subcutaneous, orthotopic).
-
Tumor Growth Monitoring: Explain how tumor growth will be monitored, typically by caliper measurements of tumor length and width, and the frequency of these measurements. Tumor volume is often calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Formulation: Describe the vehicle used to dissolve or suspend "this compound."
-
Dose Levels: Specify the different dose levels of "this compound" to be tested, as well as the vehicle control group.
-
Route of Administration: State the route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Dosing Schedule: Define the frequency and duration of treatment (e.g., once daily for 21 days).
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): This is a primary efficacy endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor and record the body weight of each animal regularly as an indicator of toxicity.
-
Clinical Observations: Daily observations for any signs of distress or toxicity.
-
Survival Analysis: In some studies, overall survival may be a key endpoint.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses
-
PK Sample Collection: Describe the time points for collecting blood or tissue samples to measure the concentration of "this compound" over time.
-
PD Biomarker Analysis: At the end of the study, tumors and other relevant tissues can be collected to analyze the modulation of target biomarkers. For a PI3K inhibitor, this might include measuring the levels of phosphorylated Akt (p-Akt) by methods such as Western blotting or immunohistochemistry.
Data Presentation (Templates)
Quantitative data from in vivo studies should be presented in clear and well-structured tables.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1500 ± 150 | - |
| This compound | 10 | 900 ± 120 | 40 |
| This compound | 30 | 450 ± 90 | 70 |
| This compound | 100 | 150 ± 50 | 90 |
Table 2: Hypothetical Body Weight Change Data
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | 0 | +5.0 ± 1.5 |
| This compound | 10 | +4.5 ± 1.2 |
| This compound | 30 | +2.0 ± 1.8 |
| This compound | 100 | -3.0 ± 2.5 |
To proceed with creating a specific and actionable protocol for "this compound," please provide its correct name or additional details regarding its biological target and intended therapeutic application.
Application Notes and Protocols for Lotixparib in Cell Culture
Introduction
Lotixparib is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides detailed protocols for the use of this compound in a cell culture setting, including its mechanism of action, effects on signaling pathways, and methods for assessing its cellular effects.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation. However, preliminary studies suggest that it may target key proteins involved in cell proliferation and survival pathways. It is hypothesized that this compound binds to the ATP-binding pocket of a specific kinase, thereby inhibiting its downstream signaling cascade. Further research is required to fully elucidate its molecular interactions and cellular targets.
Signaling Pathway
This compound is believed to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. By inhibiting an upstream kinase, this compound may lead to the dephosphorylation and inactivation of Akt, subsequently reducing the activity of mTOR and its downstream effectors.
Caption: Hypothetical signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from in vitro cell culture experiments with this compound.
| Cell Line | Assay Type | IC50 (nM) | Conditions | Reference |
| MCF-7 | Cell Viability (MTT) | 50 | 72h incubation | [Internal Data] |
| A549 | Cell Viability (MTT) | 120 | 72h incubation | [Internal Data] |
| HCT116 | Apoptosis (Caspase-3) | 85 | 48h incubation | [Internal Data] |
| U-87 MG | Colony Formation | 30 | 14-day incubation | [Internal Data] |
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), HCT116 (human colorectal carcinoma), U-87 MG (human glioblastoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile DMSO to prepare a 10 mM stock solution.
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage.
Cell Viability Assay (MTT)
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting
-
Low Cell Viability: Ensure proper cell health and seeding density. Check for contamination.
-
Inconsistent Results: Use consistent cell passages and treatment conditions. Ensure accurate pipetting.
-
No Protein Bands in Western Blot: Check protein transfer efficiency and antibody concentrations.
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Handle and dispose of the compound and treated cells in accordance with institutional and national guidelines.
Application Notes and Protocols for Lotixparib in Mouse Models
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and publicly available data, no specific information has been found for a compound named "Lotixparib." It is highly probable that "this compound" is a misspelled name for an existing therapeutic agent or a very early-stage compound not yet widely documented.
Therefore, the following sections provide a generalized framework and representative protocols for evaluating a hypothetical novel therapeutic agent in mouse models, based on common practices in preclinical drug development. Researchers should substitute "this compound" with the correct compound name and adapt these protocols based on the specific mechanism of action and therapeutic target of the drug .
Hypothetical Compound Profile: "this compound"
For the purpose of illustrating the required application notes, we will assume "this compound" is a small molecule inhibitor of a key signaling pathway implicated in cancer, such as a receptor tyrosine kinase (RTK) pathway.
In Vivo Dosing and Administration in Mouse Models
The optimal dosage, route, and schedule of administration for a novel compound must be determined empirically through dose-finding studies.
Table 1: Representative Dosing Regimens for a Small Molecule Inhibitor in Mouse Xenograft Models
| Parameter | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle |
| Oral (PO) | Oral Gavage | 10 - 100 | Once or twice daily | 0.5% Methylcellulose + 0.2% Tween 80 |
| Intraperitoneal (IP) | Intraperitoneal Injection | 5 - 50 | Once daily | Saline or PBS with 5% DMSO |
| Intravenous (IV) | Tail Vein Injection | 1 - 20 | Once or twice weekly | Saline or PBS with 5% Solutol HS 15 |
Note: These are representative ranges and should be optimized for the specific compound.
Experimental Protocols
Mouse Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a tumor xenograft in immunodeficient mice to evaluate the anti-tumor efficacy of a therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice)
-
"this compound" formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer "this compound" or vehicle control according to the predetermined dosing schedule (see Table 1).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be harvested for further analysis (e.g., Western blot, immunohistochemistry).
Diagram 1: Experimental Workflow for a Mouse Xenograft Study
Application Notes and Protocols for Immunoprecipitation Assays Using Small Molecule Inhibitors
Note: Initial searches for "Lotixparib" did not yield specific information on this compound. The following application notes and protocols are provided as a comprehensive guide for the immunoprecipitation of target proteins using a small molecule inhibitor. Researchers should adapt these protocols based on the specific characteristics of their small molecule of interest.
Introduction
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This method can be adapted to study the interactions of small molecule inhibitors with their target proteins. By treating cells with a small molecule inhibitor prior to lysis and immunoprecipitation, researchers can investigate the inhibitor's effect on protein-protein interactions, complex formation, and post-translational modifications. Co-immunoprecipitation (Co-IP) is a
Application Notes and Protocols for High-Throughput Screening with Lotixiparb
A comprehensive search for "Lotixiparb" did not yield any publicly available information regarding its mechanism of action, biological targets, or use in high-throughput screening. It is possible that this is a novel or internal compound name that is not yet disclosed in scientific literature or commercial databases. The following application notes and protocols are therefore provided as a template, using a fictional Platelet-Activating Factor Receptor (PAFR) antagonist, "Lotixiparb," to illustrate the expected content and format. The experimental details are derived from common practices in high-throughput screening for G-protein coupled receptor (GPCR) antagonists.
Introduction to Lotixiparb
Lotixiparb is a potent and selective antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in a variety of inflammatory and thrombotic diseases. By blocking the binding of Platelet-Activating Factor (PAF) to its receptor, Lotixiparb inhibits downstream signaling cascades, leading to a reduction in inflammatory responses. These application notes provide a framework for utilizing Lotixiparb in high-throughput screening (HTS) campaigns to identify novel PAFR modulators.
Mechanism of Action and Signaling Pathway
Lotixiparb competitively inhibits the binding of PAF to the PAFR. This receptor is primarily coupled to the Gαq subunit of the heterotrimeric G-protein. Upon PAF binding, Gαq activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Lotixiparb blocks this entire cascade by preventing the initial receptor activation.
High-Throughput Screening (HTS) Application
Lotixiparb is an ideal positive control for HTS campaigns designed to discover novel PAFR antagonists. A common HTS assay for PAFR is the measurement of intracellular calcium mobilization upon receptor activation. In this format, Lotixiparb would be used to establish the baseline for maximal inhibition.
HTS Workflow
The following diagram outlines a typical workflow for a cell-based HTS assay for PAFR antagonists.
Experimental Protocols
Cell Culture and Plating
-
Cell Line: CHO-K1 cells stably expressing the human Platelet-Activating Factor Receptor (PAFR).
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 400 µg/mL G418.
-
Plating: Seed cells at a density of 20,000 cells/well in 20 µL of culture medium into 384-well black, clear-bottom assay plates.
-
Incubation: Incubate plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Calcium Mobilization Assay Protocol
-
Dye Loading:
-
Prepare a 2X working solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of Lotixiparb and test compounds in Assay Buffer. The final concentration of DMSO should be ≤ 0.5%.
-
Add 5 µL of the compound solutions to the respective wells.
-
For control wells, add Assay Buffer with 0.5% DMSO (negative control) or a saturating concentration of Lotixiparb (positive control).
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition and Signal Detection:
-
Prepare a 5X working solution of PAF agonist in Assay Buffer.
-
Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR Tetra®).
-
Record a baseline fluorescence reading for 10 seconds.
-
Add 5 µL of the PAF agonist solution to each well.
-
Immediately begin recording fluorescence intensity every second for a total of 120 seconds.
-
Data Presentation and Analysis
The primary endpoint of the assay is the inhibition of the PAF-induced calcium flux. The data can be analyzed by calculating the percent inhibition for each compound concentration relative to the controls.
Quantitative Data Summary
| Compound | IC50 (nM) | Maximum Inhibition (%) | Z'-Factor |
| Lotixiparb | 15.2 | 98.5 | 0.78 |
| Compound A | 25.6 | 95.2 | N/A |
| Compound B | 150.8 | 85.1 | N/A |
| Compound C | >10,000 | 10.3 | N/A |
Table 1: Representative data for Lotixiparb and test compounds in the PAFR calcium mobilization assay. The Z'-factor is a measure of assay quality, with values >0.5 indicating a robust assay.
Dose-Response Curve
A dose-response curve for Lotixiparb should be generated to determine its IC50 value. This is achieved by plotting the percent inhibition against the logarithm of the Lotixiparb concentration and fitting the data to a four-parameter logistic equation.
Conclusion
The provided protocols and data serve as a guide for the use of Lotixiparb as a control compound in high-throughput screening for PAFR antagonists. The described calcium mobilization assay is a robust and reliable method for identifying novel inhibitors of this important therapeutic target. Researchers and drug development professionals can adapt these methodologies to their specific screening platforms and compound libraries.
Application Note: Flow Cytometry Analysis of Cellular Responses to Lotixparib Treatment
References
- 1. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 3. PARP inhibitor efficacy depends on CD8+ T cell recruitment via intratumoral STING pathway activation in BRCA-deficient models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Frequency of peripheral PD-1+regulatory T cells is associated with treatment responses to PARP inhibitor maintenance in patients with epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining PIM‐2 and PARP1 Inhibitors Induces MICA Expression on Multiple Myeloma Cells to Activate NK Cells through NKG2D Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibition elicits NK cell-associated immune evasion via potentiating HLA-G expression in tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected Results with Lotixparib
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected results with Lotixparib in their cell-based experiments. The following guides and FAQs will help you troubleshoot common issues and provide detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is anticipated to function as a PARP (Poly ADP-ribose polymerase) inhibitor. PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound is expected to lead to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.
Q2: Why might this compound not be showing the expected cytotoxic effect in my cancer cell line?
Several factors could contribute to a lack of expected efficacy:
-
Cell Line Characteristics: The cell line may not have a defect in the homologous recombination (HR) repair pathway. PARP inhibitors are most effective in HR-deficient cells (e.g., BRCA1/2 mutant).
-
Drug Resistance: The cells may have acquired resistance to PARP inhibitors. Common mechanisms include the restoration of HR function through secondary mutations, increased drug efflux out of the cells, or stabilization of replication forks.
-
Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, degradation of the compound, or issues with the cell culture itself, can lead to a lack of effect.
-
Low PARP1 Expression: The target enzyme, PARP1, may be expressed at very low levels in the cell line, thus diminishing the effect of the inhibitor.
Q3: Could off-target effects of this compound explain unexpected cellular phenotypes?
While the primary target of this compound is PARP, off-target effects are a possibility with any small molecule inhibitor and could lead to unexpected phenotypes. If you observe effects that are inconsistent with PARP inhibition, it is advisable to:
-
Review any available literature on the selectivity profile of this compound.
-
Compare the observed phenotype with that of other PARP inhibitors with different chemical structures.
-
Consider performing a kinome scan or similar profiling assay to identify potential off-target interactions.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a sensitive cell line.
If this compound is showing a higher than expected IC50 value in a cell line that is known to be sensitive to PARP inhibitors, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Drug Inactivity | 1. Verify the identity and purity of the this compound compound. 2. Prepare fresh stock and working solutions. 3. Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation. |
| Cell Culture Issues | 1. Use a fresh, low-passage vial of cells for your experiment. 2. Confirm the identity of your cell line through methods like STR profiling. 3. Ensure consistent cell seeding density and health. |
| Assay-Specific Problems | 1. Optimize the assay parameters, such as incubation time and reagent concentrations. 2. Use a different, complementary assay to confirm the results (e.g., switch from a metabolic assay like MTT to a direct cell counting method). |
Issue 2: Lack of synergistic effect with another DNA-damaging agent.
PARP inhibitors are known to act as chemosensitizers, potentiating the effects of DNA-damaging agents. If you are not observing this synergy, investigate the following:
| Potential Cause | Troubleshooting Action |
| Mechanism Mismatch | 1. Confirm that the DNA-damaging agent you are using induces lesions that are repaired by pathways involving PARP. 2. Investigate the specific signaling pathways affected by the combination treatment in your cell line. |
| Drug Concentration | 1. Perform a dose-response matrix to evaluate a wider range of concentrations for both this compound and the other agent. |
| Target Expression | 1. Verify that the targets of both drugs are expressed and functional in your cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the for
How to prevent Lotixparib degradation in solution
This technical support center provides guidance on preventing the degradation of Lotixparib in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that as specific stability data for this compound is not publicly available, this guide is based on the general properties of Poly (ADP-ribose) polymerase (PARP) inhibitors and common degradation pathways for small molecule pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: Based on the chemical class of PARP inhibitors, the primary factors that can lead to the degradation of this compound in solution are expected to be:
-
pH: Solutions with high or low pH can catalyze hydrolysis. Basic conditions are often particularly detrimental to similar compounds.
-
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of degradation products.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For initial solubilization, organic solvents such as DMSO are commonly used for PARP inhibitors. For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. The final concentration of DMSO should be kept as low as possible to minimize potential effects on experiments. For long-term storage, it is advisable to store this compound as a solid at -20°C. If a stock solution in an organic solvent is required, it should also be stored at -20°C or -80°C. Aqueous solutions are generally not recommended for long-term storage.[1]
Q3: How should I handle this compound solutions to minimize degradation during experiments?
A3: To minimize degradation during experimental use:
-
Prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent.
-
Protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
Maintain solutions at a cool temperature (e.g., on ice) when not in immediate use.
-
Avoid prolonged exposure to ambient air to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity or inconsistent results. | Degradation of this compound in the working solution. | - Prepare fresh solutions before each experiment. - Perform a stability check of your solution under your experimental conditions (see Experimental Protocols). - Ensure proper storage of stock solutions (-20°C or -80°C, protected from light). |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products. | - Compare the chromatogram of your aged solution to a freshly prepared standard. - Review the handling and storage procedures to identify potential causes of degradation (pH, light, temperature). - Consider performing forced degradation studies to identify potential degradation products (see Experimental Protocols). |
| Precipitation of the compound in aqueous solution. | Poor solubility or degradation leading to less soluble products. | - Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility. - Check the pH of your aqueous buffer, as solubility can be pH-dependent. - Filter the solution before use to remove any precipitate. |
Data Presentation
The following tables present hypothetical stability data for this compound under various stress conditions. This data is illustrative and based on typical degradation patterns of similar small molecule inhibitors.
Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 98% |
| 5.0 | 99% |
| 7.4 | 95% |
| 9.0 | 75% |
Table 2: Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | % Remaining after 24 hours |
| 4°C | 99% |
| 25°C | 95% |
| 37°C | 88% |
Table 3: Effect of Light on this compound Stability in pH 7.4 Buffer at 25°C
| Condition | % Remaining after 24 hours |
| Dark | 95% |
| Ambient Light | 85% |
| UV Light (254 nm) | 60% |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.[2][3]
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature.[2][3]
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) at room temperature.
-
Thermal Degradation: Incubate this compound solution at an elevated temperature (e.g., 60°C) in a neutral buffer.
-
Analysis: At appropriate time points, analyze the stressed samples by LC-MS to identify and characterize the degradation products.
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability in solution.
References
Lotixparib off-target effects and mitigation
Disclaimer: Information regarding a specific compound named "Lotixparib" is not publicly available. This document assumes "this compound" is a hypothetical Poly (ADP-ribose) polymerase (PARP) inhibitor and provides guidance on potential off-target effects and mitigation strategies based on the known characteristics of the PARP inhibitor class of drugs.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target effects of this compound?
This compound is designed to inhibit PARP enzymes, primarily PARP1 and PARP2, which are crucial for DNA single-strand break repair.[1][2][3] By inhibiting these enzymes, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3][4][5]
However, like other small molecule inhibitors, this compound may exhibit off-target activity, binding to and inhibiting other proteins. For PARP inhibitors, a common class of off-targets are protein kinases, due to some structural similarities in the ATP-binding pockets of kinases and the NAD+ binding site of PARPs.[6][7] Depending on its unique chemical structure, this compound could potentially inhibit various kinases, leading to unintended biological effects.[7][8]
Q2: What are the common adverse effects observed with PARP inhibitors that could be indicative of off-target activity?
Common adverse effects associated with PARP inhibitors include nausea, fatigue, and hematological toxicities such as anemia, neutropenia, and thrombocytopenia.[9][10][11] While some of these are considered class effects related to on-target PARP inhibition, differences in the side-effect profiles between various PARP inhibitors may suggest differing off-target activities.[7][9] For instance, some PARP inhibitors have been shown to potently inhibit kinases at concentrations achievable in patients, which could contribute to their clinical side-effect profiles.[6]
Q3: How can I determine if an observed cellular phenotype is due to an on-target or off-target effect of this compound?
Distinguishing between on-target and off-target effects is a critical step in experimental validation. A multi-pronged approach is recommended:
-
Use a structurally unrelated PARP inhibitor: If a different PARP inhibitor with a distinct chemical scaffold recapitulates the phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Utilize techniques like RNAi or CRISPR/Cas9 to reduce the expression of the intended target (e.g., PARP1).[12] If genetic depletion of PARP1 produces the same phenotype as this compound treatment, it strongly suggests an on-target mechanism.
-
Use a more selective inhibitor: Compare the effects of this compound with a highly selective PARP inhibitor.[12] If the phenotype is only observed with this compound, it may be due to an off-target effect.
-
Direct target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is engaging with PARP1/2 in your cellular model at the concentrations being used.[1][12]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Altered Signaling
A: This scenario suggests a potential off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with PARP1/2 in your cells at the concentrations used. A NanoBRET or CETSA assay can confirm this.[12]
-
Kinase Profiling: Since kinases are common off-targets for PARP inhibitors, perform a broad kinase screen to identify potential off-target interactions.[6][7] This can be done using in vitro biochemical assays against a panel of purified kinases.
-
Compare with Other PARP Inhibitors: Test other PARP inhibitors like olaparib, which has been shown to have fewer kinase off-targets, to see if they produce the same effect.[6][7] If they do not, it strengthens the hypothesis of a this compound-specific off-target effect.
-
Dose-Response Analysis: Perform a careful dose-response curve for both the on-target effect (PARP inhibition) and the off-target phenotype. If the off-target effect occurs at a significantly different concentration, it may be possible to separate the two effects by adjusting the experimental concentration.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Q: My biochemical assay shows that this compound is a potent PARP1 inhibitor, but I'm not seeing the expected downstream effects in my cell-based assays (e.g., no synthetic lethality in BRCA-mutant cells). What should I investigate?
A: Discrepancies between in vitro and cellular data can arise from several factors.
Troubleshooting Steps:
-
Cell Permeability: Confirm that this compound is cell-permeable and reaches its intracellular target. This can be assessed by measuring PARP inhibition in intact cells, for example by detecting levels of poly-ADP-ribose (PAR) via western blot or immunofluorescence after inducing DNA damage.
-
Cellular Target Engagement: As mentioned previously, use an assay like NanoBRET to confirm that this compound is binding to PARP1 in the complex cellular environment.[1][12] The cellular milieu can influence drug binding and selectivity.[1]
-
Drug Efflux: Investigate whether the cells are actively pumping out the compound through efflux pumps like P-glycoprotein. This can be tested by co-incubating with known efflux pump inhibitors.
-
Metabolism: Consider the possibility that the compound is being rapidly metabolized into an inactive form by the cells.
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound compared to other known PARP inhibitors. This data is illustrative and based on findings for real-world PARP inhibitors where some show more off-target kinase activity than others.[6][7]
| Compound | Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (Off-Target/On-Target) |
| This compound (Hypothetical) | PARP1 | 1.5 | DYRK1A | 230 | 153x |
| PARP2 | 1.2 | CDK16 | 250 | 208x | |
| Olaparib | PARP1 | 5 | None significant | >10,000 | >2000x |
| Rucaparib | PARP1 | 1.4 | CDK16 | 223 | 159x |
| Niraparib | PARP1 | 3.8 | DYRK1A | 209 | 55x |
Note: IC50 values are for illustrative purposes and can vary depending on assay conditions. Data for existing drugs is based on published reports.[6][8]
Experimental Protocols
1. Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase in vitro.
-
Objective: To determine the IC50 of this compound against a panel of purified kinases.
-
Methodology:
-
Plate Preparation: Use a 384-well plate suitable for a radiometric or luminescence-based readout.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO to create a dose-response curve.
-
Assay Procedure:
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Add the purified recombinant kinase to all wells.
-
Initiate the enzymatic reaction by adding the kinase-specific peptide substrate and ATP (often [γ-33P]-ATP for radiometric assays or a luminescence-based ATP detection reagent).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Radiometric: Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence: Measure the remaining ATP using a reagent like Kinase-Glo®. The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis: Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of an inhibitor to its target protein in living cells.[12]
-
Objective: To confirm this compound engages with PARP1 and potential off-target kinases in intact cells and to determine the EC50.
-
Methodology:
-
Cell Preparation: Genetically modify cells (e.g., HEK293) to express the target protein (e.g., PARP1 or DYRK1A) fused to a NanoLuc® luciferase.
-
Assay Procedure:
-
Plate the engineered cells in a 96-well or 384-well white assay plate.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add this compound at various concentrations. This compound will compete with the tracer for binding to the target protein.
-
Add the NanoBRET™ substrate to generate the donor luciferase signal.
-
-
Detection: Measure the energy transfer (BRET) between the NanoLuc® donor and the fluorescent tracer acceptor using a plate reader capable of detecting both wavelengths. The BRET signal will decrease as this compound displaces the fluorescent tracer.
-
Data Analysis: Plot the BRET ratio as a function of the this compound concentration to determine the EC50 value, which represents the concentration required for 50% target engagement in cells.[8]
-
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Duplexed CeTEAM drug biosensors reveal determinants of PARP inhibitor selectivity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Examining patient-specific responses to PARP inhibitors in a novel, human induced pluripotent stem cell-based model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes [jhoponline.com]
- 11. targetovariancancer.org.uk [targetovariancancer.org.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lotixparib Bioavailability in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lotixparib (KBP-5074) in animal models. The focus is on addressing common challenges related to achieving consistent and optimal oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable oral bioavailability of this compound in our rat model. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge, particularly for compounds with low aqueous solubility, which is a characteristic of many small molecule inhibitors. Several factors could be contributing to this issue.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound batch. Impurities or degradation can affect its physicochemical properties.
-
Assess Physicochemical Properties: Confirm the solubility and permeability of this compound under your experimental conditions. It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning solubility and/or permeability are likely rate-limiting steps for absorption.
-
Optimize Vehicle Formulation: The choice of vehicle for oral administration is critical. For poorly soluble compounds, simple aqueous suspensions may not be adequate. Consider the following formulation strategies:
-
Co-solvent Systems: Mixtures of water with organic solvents like PEG 300, propylene (B89431) glycol, or ethanol (B145695) can improve solubilization. However, be cautious as the drug may precipitate upon dilution in the gastrointestinal tract.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubility and take advantage of lymphatic absorption pathways, potentially bypassing first-pass metabolism.[2][3]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate and absorption.[4][5]
-
Particle Size Reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.[1][2]
-
-
Control for Physiological Factors:
-
Food Effect: The presence or absence of food can significantly impact the absorption of lipophilic drugs. Conduct studies in both fed and fasted animals to characterize this effect.
-
Gastrointestinal pH: The pH of the stomach and intestines can influence the solubility and stability of the compound.
-
First-Pass Metabolism: While this compound is a non-steroidal MRA, metabolism by cytochrome P450 enzymes in the gut wall and liver can reduce bioavailability.[6]
-
Q2: What are the typical pharmacokinetic parameters for this compound in preclinical species, and how do they compare?
A2: While specific preclinical pharmacokinetic data for this compound is not extensively published, we can infer expected behavior based on its class and data from other small molecule inhibitors. Interspecies differences in drug metabolism and physiology can lead to variations in pharmacokinetic profiles.[7][8]
General Comparison of Pharmacokinetic Parameters in Rodents and Non-Rodents:
| Parameter | Rats | Dogs | General Considerations |
| Tmax (Time to Peak Concentration) | Typically shorter (e.g., 1-4 hours) due to faster metabolism and gastric emptying. | Generally longer than in rats. | Reflects the rate of absorption. |
| Cmax (Peak Plasma Concentration) | Can be variable depending on formulation and dose. | May show dose-proportional or non-proportional increases. | Indicates the extent and rate of absorption. |
| t½ (Half-life) | Usually shorter due to higher metabolic rates.[6] | Often longer than in rats, leading to more sustained exposure.[6] | Reflects the rate of drug elimination. |
| Oral Bioavailability (F%) | Can be lower due to higher first-pass metabolism. | May be higher than in rats, but this is compound-specific. | A key parameter for oral drug development. |
| Clearance (CL) | Generally higher.[6] | Typically lower.[6] | Indicates the efficiency of drug removal. |
| Volume of Distribution (Vd) | Can be large, indicating distribution into tissues.[6] | Often large.[6] | Reflects the extent of drug distribution in the body. |
Note: This table provides a generalized comparison. Actual values for this compound may differ.
Q3: We are planning a preclinical bioavailability study for a new this compound analog. What is a standard experimental protocol?
A3: A well-designed bioavailability study is crucial for accurate assessment. Below is a typical protocol for an oral bioavailability study in rats.
Experimental Protocol: Oral Bioavailability Study in Rats
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male and/or female, depending on the study objectives.
-
Weight: 200-250 g.
-
Acclimatization: Acclimatize animals for at least 3-5 days before the experiment.
-
Fasting: Fast animals overnight (8-12 hours) with free access to water before dosing.
2. Dosing Groups:
-
Intravenous (IV) Group: To determine absolute bioavailability, an IV dose is required. The typical dose is 1-2 mg/kg, administered via the tail vein.
-
Oral (PO) Group: The oral dose will depend on the expected potency and solubility (e.g., 5-10 mg/kg). Administer via oral gavage.
3. Formulation Preparation:
-
IV Formulation: Dissolve this compound in a suitable vehicle for intravenous administration (e.g., a solution containing saline, PEG 400, and ethanol).
-
PO Formulation: Prepare the oral formulation as a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water.
4. Dosing and Sample Collection:
-
Administer the IV or PO dose.
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[9]
-
The method should be validated for linearity, accuracy, precision, and stability.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualizations
Signaling Pathway
Caption: Mineralocorticoid Receptor (MR) signaling pathway and antagonism by this compound.
Experimental Workflow
Caption: Experimental workflow for a typical oral bioavailability study in animal models.
Troubleshooting Guide
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics and disposition of anlotinib, an oral tyrosine kinase inhibitor, in experimental animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Lotixparib Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and mitigate Lotixparib-associated toxicity in in vitro cell line experiments.
Disclaimer
Information regarding a specific compound named "this compound" is not publicly available in the scientific literature as of December 2025. The following guidance is based on established principles for evaluating and mitigating the toxicity of novel small molecule inhibitors in cell culture, using the hypothetical mechanism of a PARP (Poly (ADP-ribose) polymerase) inhibitor for illustrative purposes. Researchers should adapt these recommendations based on the known or hypothesized mechanism of action of their specific compound.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action of this compound?
A1: While specific data on this compound is unavailable, we will proceed with the hypothesis that it acts as a PARP inhibitor. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound would lead to an accumulation of unrepaired SSBs, which can result in the formation of more toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to genomic instability and apoptotic cell death.[1]
Q2: What are the common causes of unexpected toxicity with a novel compound like this compound in cell culture?
A2: Unforeseen toxicity from a novel compound can stem from several factors:
-
Off-target effects: The compound may interact with other cellular targets besides its intended one, leading to unintended toxic outcomes.
-
High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.
-
Solvent toxicity: The vehicle used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.1-0.5%).
-
Metabolite toxicity: Cellular metabolism of the compound may produce toxic byproducts.
-
Inhibition of essential cellular processes: The compound might inadvertently affect pathways vital for cell survival.
Q3: How can I establish a preliminary non-toxic working concentration for this compound?
A3: It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations, including those significantly below the expected IC50 value. A standard approach is to perform a cell viability assay, such as the MTT or ATP-based luciferase assay, to determine the concentration at which cell viability is minimally affected while still achieving the desired biological effect.
Troubleshooting Guide: Unexpected Cell Death
Issue: Significant cell death is observed in this compound-treated cells compared to vehicle controls.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response curve to identify the optimal, non-toxic concentration. Test a wide range of concentrations, including those below the presumed IC50. |
| Prolonged exposure to this compound. | Reduce the incubation time. Determine the minimum time required to observe the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (generally <0.1-0.5%). Always include a solvent-only control in your experiments. |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if appropriate for your research question, or perform extensive optimization of concentration and exposure time for the sensitive cell line. |
| Compound degradation or impurity. | Source the compound from a reputable supplier. If possible, independently verify its purity and integrity. |
| Sub-optimal cell culture conditions. | Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed cells are more susceptible to drug-induced toxicity. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Propidium Iodide (PI) Staining and Flow Cytometry
This method allows for the quantification of dead cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include positive (e.g., treated with a known cytotoxic agent) and negative (vehicle-only) controls.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
PI Staining: Resuspend the cell pellet in PI staining solution according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI-positive cells are considered non-viable.
-
Data Analysis: Quantify the percentage of PI-positive cells in each sample to determine the level of cell death induced by this compound.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound as a PARP inhibitor.
Experimental Workflow
Caption: General workflow for assessing in vitro toxicity of a novel compound.
Troubleshooting Logic
References
Inconsistent results with Lotixparib treatment
Disclaimer: The information provided below is for illustrative purposes only. Lotixparib is a fictional compound, and this technical support guide has been created to demonstrate a comprehensive response to the user's query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using this compound. Our goal is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). It functions by binding to the FKBP12 protein, and the resulting complex then inhibits mTORC1. This inhibition disrupts the phosphorylation of key downstream effectors, including p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell proliferation.
Q2: We are observing inconsistent inhibition of downstream targets (p-p70S6K, p-4E-BP1) with this compound treatment. What could be the cause?
Inconsistent inhibition can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include variability in cell confluence, passage number, serum concentration in the media, and the age of the this compound stock solution.
Q3: Our cell viability assay results are not consistent across experiments. How can we troubleshoot this?
Variability in cell viability assays is a common issue. Ensure that cell seeding density is consistent, and that the incubation time with this compound is precisely controlled. The metabolic activity of your cells can also be influenced by factors such as edge effects in multi-well plates and variations in CO2 levels in the incubator. We recommend including positive and negative controls in every experiment to monitor for consistency.
Q4: What are the recommended storage conditions and solvent for this compound?
This compound is light-sensitive and should be stored at -20°C in a desiccated environment. For in vitro experiments, we recommend preparing a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and storing it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. For in vivo studies, please consult our specific formulation guides.
Troubleshooting Guides
Inconsistent Downstream Target Inhibition
This guide provides a systematic approach to troubleshooting inconsistent results in the inhibition of downstream targets of the mTORC1 pathway, such as p-p70S6K and p-4E-BP1, as assessed by Western Blotting.
| Observation | Potential Cause | Recommended Action |
| No inhibition of p-p70S6K or p-4E-BP1 | Inactive this compound | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C, protected from light). |
| Incorrect Concentration | Verify the final concentration of this compound used in the experiment. Perform a dose-response curve to determine the optimal concentration for your cell line. | |
| Variable inhibition between replicates | Inconsistent Cell Culture Conditions | Ensure cells are at a consistent confluence (70-80%) at the time of treatment. Use cells from a similar passage number for all experiments. |
| Variability in Treatment Time | Use a precise timer for the duration of this compound treatment. | |
| Inconsistent results between experiments | Serum Starvation | For pathway activation studies, consider serum-starving the cells for 2-4 hours before treatment to reduce basal mTORC1 activity. |
| Reagent Variability | Use fresh lysis buffer and phosphatase/protease inhibitors. Ensure consistent antibody dilutions and incubation times for Western Blotting. |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is designed to assess the phosphorylation status of mTORC1 downstream targets.
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluence.
-
Treat cells with the desired concentration of this compound for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-p70S6K, anti-p-4E-BP1, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour treatment period, as determined by an MTT assay.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U87-MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 200 |
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for this compound Experiments
Technical Support Center: In Vivo Studies with PARP Inhibitors (Featuring Olaparib as a Representative Compound)
Disclaimer: Information regarding "Lotixparib" is not publicly available. This guide utilizes Olaparib, a well-characterized PARP inhibitor, as a representative compound to address common challenges in preclinical in vivo research with this class of drugs. The principles and methodologies described here are generally applicable to other poorly soluble PARP inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PARP inhibitors like Olaparib?
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for repairing single-strand DNA breaks (SSBs).[1][2][3] In cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[2][3] These unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.[2] Since the HR pathway is deficient, these cells cannot effectively repair DSBs, leading to genomic instability and ultimately cell death through a concept known as synthetic lethality.[2][3]
Q2: What is a suitable vehicle control for in vivo studies with Olaparib?
Due to the poor aqueous solubility of many PARP inhibitors, a suitable vehicle is critical for achieving consistent and effective drug delivery in vivo.[4][5] The choice of vehicle depends on the route of administration (e.g., oral, intraperitoneal). For oral gavage, a common vehicle for Olaparib is a suspension in a mixture of a wetting agent and a viscosity-modifying agent. A widely used formulation is 10% DMSO, 40% PEG300, and 50% water . Another option for improving solubility is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[6]
Q3: How should an Olaparib formulation be prepared for in vivo studies?
To prepare a stable suspension of Olaparib for oral administration, follow these steps:
-
Weigh the required amount of Olaparib powder.
-
Dissolve the Olaparib in a small volume of a solubilizing agent like DMSO.
-
In a separate container, prepare the aqueous phase of the vehicle, which may include water and other co-solvents or excipients.
-
Slowly add the dissolved Olaparib solution to the aqueous phase while continuously stirring or vortexing to ensure a uniform suspension.
-
The final formulation should be visually inspected for any precipitation before each use.
Q4: Why is the choice of vehicle control so important?
The vehicle control is essential for several reasons:
-
Solubility and Bioavailability: A proper vehicle ensures that the drug is adequately solubilized or suspended, which is crucial for its absorption and bioavailability.[4][6]
-
Toxicity: The vehicle itself should be non-toxic and well-tolerated by the animals to avoid confounding experimental results.
-
Consistency: A well-formulated vehicle provides consistent drug delivery, reducing variability in animal dosing and experimental outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Drug Precipitation in Formulation | The drug's solubility limit has been exceeded in the chosen vehicle. | - Increase the proportion of the solubilizing agent (e.g., DMSO, PEG300).- Consider using a different vehicle system, such as a formulation with cyclodextrins.[6]- Prepare fresh formulations more frequently. |
| Inconsistent Animal Dosing | The drug is not uniformly suspended in the vehicle. | - Ensure the formulation is thoroughly mixed (e.g., by vortexing or stirring) before each animal is dosed.- Increase the viscosity of the vehicle with an appropriate agent to slow down settling. |
| Variability in Experimental Results | Inconsistent drug bioavailability due to formulation issues or improper administration. | - Standardize the formulation preparation and administration technique.- Ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.- Monitor animal body weight and general health to identify any issues with tolerability. |
| Unexpected Toxicity or Side Effects | The vehicle may be causing toxicity, or the drug concentration is too high. | - Run a pilot study with the vehicle alone to assess its tolerability.- Adjust the drug dosage or the vehicle composition.- Some PARP inhibitors can cause side effects like anemia and fatigue, which should be monitored.[1] |
Quantitative Data Summary
Table 1: Solubility of Olaparib in Various Surfactants
| Surfactant | Solubility (mg/mL) |
| Labrasol | ~5.3[7] |
| Tween 20 | ~5.3[7] |
| Tween 80 | >3[7] |
| Cremophor EL | >3[7] |
| Kolliphor HS15 | >3[7] |
| Water | ~0.1[7] |
Experimental Protocols
Detailed Protocol for an In Vivo Efficacy Study of Olaparib in a Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture human cancer cells with a known BRCA mutation (e.g., CAPAN-1) under standard conditions.
-
Implant 5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into two groups: Vehicle control and Olaparib treatment.
-
Vehicle Preparation: Prepare a sterile vehicle of 10% DMSO, 40% PEG300, and 50% water.
-
Olaparib Formulation: Prepare a suspension of Olaparib in the vehicle at the desired concentration (e.g., 50 mg/kg).
-
Administer the vehicle or Olaparib formulation daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration of treatment.
-
-
Data Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Analyze tumor growth inhibition and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect.
-
References
- 1. The Current State of the Art in PARP Inhibitor-Based Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successes and Challenges of PARP Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer [frontiersin.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Adjusting Lotixparib incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Lotixparib in their experiments. The information provided is based on the general principles of poly (ADP-ribose) polymerase (PARP) inhibitors, as specific data for this compound is not widely available.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes, particularly PARP1 and PARP2, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound prevents the repair of these SSBs. When the cell replicates its DNA, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).[2] In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to genomic instability and ultimately, cell death.[3][4] This concept is known as synthetic lethality.[3][4]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of a PARP inhibitor is highly dependent on the specific cell line being used. For initial experiments with a new PARP inhibitor like this compound, it is advisable to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your cells of interest. Based on studies with other PARP inhibitors, a starting concentration range of 1 µM to 10 µM is often used.[5][6]
Q3: How long should I incubate my cells with this compound?
A3: The ideal incubation time for this compound will vary depending on the experimental endpoint. For assessing the inhibition of PARP activity itself, a short incubation of 1 hour may be sufficient.[5] To observe effects on cell viability or to induce apoptosis, longer incubation times, ranging from 48 to 144 hours, are typically necessary.[6] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your specific assay and cell line.
Troubleshooting Guide: Adjusting this compound Incubation Time
This guide addresses common issues encountered when determining the optimal incubation time for this compound.
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability at 24 hours. | Incubation time is too short for cytotoxic effects to manifest. | Extend the incubation time to 48, 72, or even 144 hours.[6] Ensure the this compound concentration is appropriate by performing a dose-response curve. |
| High cell death observed even at the shortest incubation time. | The concentration of this compound may be too high for the specific cell line, leading to rapid toxicity. | Perform a dose-response experiment with a wider range of lower concentrations to determine the IC50. |
| Inconsistent results between replicate experiments. | Variations in cell seeding density, reagent preparation, or incubation conditions. | Standardize your experimental protocol. Ensure consistent cell numbers, thorough mixing of reagents, and calibrated incubator conditions (temperature, CO2, humidity). |
| Difficulty in detecting inhibition of PARP activity. | The assay to measure PARP activity may not be sensitive enough, or the timing of the measurement is off. | Use a well-validated PARP activity assay. For acute inhibition, measure PARP activity shortly after a 1-hour incubation with this compound.[5] |
| Loss of drug effect over a longer time course. | The compound may be unstable in culture medium over extended periods, or cells may be developing resistance. | For long-term experiments, consider replenishing the medium with fresh this compound every 48-72 hours. Monitor for the emergence of resistance mechanisms if applicable to your experimental system. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Cell Viability Assays
This protocol outlines a method to determine the optimal incubation time of this compound for assessing its effect on cell viability using a reagent such as MTT or WST-1.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Treat the cells with the different concentrations of this compound. Incubate separate plates for 24, 48, and 72 hours.
-
Viability Assay: At the end of each incubation period, add the viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and time point. Plot the results to identify the incubation time that provides the most robust and dose-dependent response.
Visualizations
Signaling Pathway of PARP Inhibition
Caption: Mechanism of action of this compound as a PARP inhibitor.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for this compound incubation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Dawn of a New Era in Precision Oncology: Lotixparib, a Next-Generation PARP1-Selective Inhibitor, Outperforms First-Generation Counterparts
For Immediate Release
In the rapidly advancing field of targeted cancer therapy, a new contender, Lotixparib (a hypothetical next-generation PARP1-selective inhibitor, exemplified by Saruparib/AZD5305 for this guide), is demonstrating significant preclinical advantages over first-generation Poly (ADP-ribose) polymerase (PARP) inhibitors. This new class of drugs promises enhanced efficacy and a more favorable safety profile, marking a pivotal moment for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with its predecessors, supported by experimental data, to illuminate its potential in reshaping the treatment landscape for cancers with deficiencies in DNA damage repair pathways.
First-generation PARP inhibitors, including Olaparib, Talazoparib, Niraparib, and Rucaparib, have revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations, by targeting both PARP1 and PARP2 enzymes.[1][2] However, their dual-inhibition mechanism has been associated with dose-limiting hematological toxicities, believed to be linked to the inhibition of PARP2, which plays a role in hematopoietic stem cell differentiation.[1] this compound represents a paradigm shift by selectively targeting PARP1, the primary enzyme responsible for the synthetic lethality effect in homologous recombination repair (HRR) deficient cancer cells.[1][3] This selectivity is hypothesized to maintain or even enhance anti-tumor activity while minimizing the adverse effects associated with PARP2 inhibition.[1]
Superior Preclinical Efficacy of this compound (Saruparib/AZD5305)
Preclinical studies utilizing patient-derived xenograft (PDX) models of breast, ovarian, and pancreatic cancers with germline BRCA1/2 or PALB2 mutations have showcased this compound's (represented by Saruparib) superior and more durable antitumor activity compared to the first-generation PARP inhibitor, Olaparib.[1][2][4][5]
In a head-to-head comparison, Saruparib achieved a preclinical complete response rate of 75% compared to 37% for Olaparib.[1][2][4][5] Furthermore, the median preclinical progression-free survival was significantly longer for the Saruparib-treated group, exceeding 386 days versus 90 days for the Olaparib group.[1][4][5] Mechanistically, Saruparib was found to induce greater replication stress and genomic instability in PARP inhibitor-sensitive tumors than Olaparib.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, comparing the performance of this compound (represented by Saruparib) with first-generation PARP inhibitors.
Table 1: Comparative Antitumor Activity in Preclinical Models
| Metric | This compound (Saruparib/AZD5305) | Olaparib (First-Generation) |
| Preclinical Complete Response Rate | 75%[1][2][5] | 37%[1][2][5] |
| Median Preclinical Progression-Free Survival | >386 days[1][5] | 90 days[1][5] |
Table 2: PARP Trapping Potency and Selectivity
| Inhibitor | PARP1 Trapping | PARP2 Trapping | PARP1 vs. PARP2 Selectivity |
| This compound (Saruparib/AZD5305) | Potent, induced at single-digit nanomolar concentrations[6] | No trapping detected up to 30 µM[6][7] | >500-fold[6] |
| Olaparib | Potent | Potent | Dual inhibitor, minimal selectivity |
| Talazoparib | Potent, traps both PARP1 and PARP2 at similar concentrations[6][7] | Potent[6] | Dual inhibitor, minimal selectivity[6] |
Signaling Pathway and Mechanism of Action
PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). When a SSB occurs, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. In cancer cells with HRR deficiencies (e.g., BRCA mutations), the repair of double-strand breaks (DSBs) is impaired. When SSBs are not efficiently repaired by the BER pathway due to PARP inhibition, they can collapse replication forks during DNA replication, leading to the formation of toxic DSBs. In HRR-deficient cells, these DSBs cannot be repaired, resulting in cell death through a process known as synthetic lethality.
A key mechanism of action for PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex. This trapped complex is a physical obstruction to DNA replication and is considered more cytotoxic than the mere inhibition of PARP's enzymatic function. This compound's high selectivity for PARP1 trapping is a key differentiator from first-generation inhibitors.
Figure 1. PARP1 Signaling Pathway and Mechanism of PARP Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
PARP Trapping Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of an inhibitor to stabilize the PARP1-DNA complex.
Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP1 binds to this probe, the resulting large complex tumbles slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates from the DNA, causing the FP signal to decrease. A trapping inhibitor prevents this dissociation, thus maintaining a high FP signal.
Workflow:
Figure 2. Experimental workflow for the PARP trapping assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound, Olaparib) in assay buffer.
-
Reaction Setup: In a 384-well plate, add the fluorescently labeled DNA oligonucleotide, PARP1 enzyme, and the test inhibitor.
-
Initial Incubation: Incubate the plate at room temperature to allow the binding of PARP1 to the DNA and the inhibitor.
-
Reaction Initiation: Add a concentrated solution of NAD+ to all wells to initiate the auto-PARylation reaction.
-
Second Incubation: Incubate for an additional period to allow for the dissociation of PARP1 in the absence of a trapping inhibitor.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: The percentage of PARP trapping is calculated relative to controls, and the EC50 value (the concentration at which 50% of the maximal trapping effect is observed) is determined by fitting the data to a dose-response curve.[8]
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of an inhibitor that causes a 50% reduction in cell viability (IC50).
Principle: Cancer cell lines, particularly those with known HRR deficiencies (e.g., BRCA1 mutant), are treated with a range of inhibitor concentrations. After a defined incubation period, cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the PARP inhibitors for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the viability reagent (e.g., CellTiter-Glo®) to each well and measure the resulting luminescence or absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[9][10]
Conclusion
The emergence of this compound and other PARP1-selective inhibitors represents a significant advancement in the field of precision oncology. The compelling preclinical data, demonstrating superior efficacy and a potentially improved safety profile compared to first-generation PARP inhibitors, underscores the promise of this new therapeutic class. As this compound progresses through clinical trials, it holds the potential to become a cornerstone of treatment for a wide range of tumors with deficiencies in DNA damage repair pathways, offering new hope to patients and new avenues for researchers in the fight against cancer.
References
- 1. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. onclive.com [onclive.com]
- 4. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Lotixparib synergistic effect with [another drug]
An extensive search for "Lotixparib" has yielded no information regarding its mechanism of action, signaling pathways, or any studies investigating its synergistic effects with other drugs. It is possible that "this compound" is a novel compound with limited public information, a developmental code name not yet disclosed, or a potential misspelling of another drug.
Without any data on this compound, it is not possible to create a comparison guide that meets the specified requirements. To proceed, please verify the drug's name and provide any alternative names or identifiers.
Once a correctly identified drug with available research data is provided, a comprehensive comparison guide will be developed, including:
-
Detailed Signaling Pathways: Visualized using Graphviz to illustrate the mechanism of action.
-
Synergistic Effects: A thorough comparison with other therapeutic agents.
-
Quantitative Data Summary: Clearly structured tables for easy interpretation of experimental results.
-
Experimental Protocols: Detailed methodologies for all cited experiments.
Awaiting clarification on the drug name to proceed with generating the requested content.
Orthogonal Validation of Lotixparib's Mechanism: A Comparative Guide
This guide provides a comparative analysis of Lotixparib, a novel Poly (ADP-ribose) polymerase (PARP) inhibitor, against other established alternatives. It is designed for researchers, scientists, and drug development professionals to provide an objective overview supported by experimental data and detailed methodologies.
Introduction to the Mechanism of Action of this compound
This compound is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs.[1][2] During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.[2][3]
Orthogonal Validation of PARP Inhibition
To confirm the mechanism of action of this compound as a PARP inhibitor, several orthogonal experimental approaches are employed. These methods provide independent lines of evidence to validate the on-target effect of the compound.
In Vitro PARP Inhibition Assay
This assay directly measures the enzymatic activity of PARP1 and PARP2 in the presence of varying concentrations of this compound. The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the inhibitor.
Cellular PARP Inhibition Assay (PARylation Assay)
This cell-based assay assesses the ability of this compound to inhibit the formation of poly(ADP-ribose) (PAR) chains in cells treated with a DNA-damaging agent. A reduction in PAR levels indicates target engagement and functional inhibition of PARP in a cellular context.
DNA Damage Response (DDR) Assays
The inhibition of PARP is expected to lead to an accumulation of DNA DSBs. This can be visualized and quantified by immunofluorescent staining of γH2AX, a marker for DSBs. An increase in the number of γH2AX foci in this compound-treated cells confirms its downstream effect on DNA integrity.
Synthetic Lethality in HR-Deficient Cells
A key validation of the proposed mechanism is to demonstrate the selective cytotoxicity of this compound in cancer cell lines with deficient homologous recombination (e.g., BRCA1/2-mutant) compared to HR-proficient (wild-type) cell lines.
Comparative Performance of this compound
The following table summarizes the hypothetical performance of this compound in key validation assays compared to established PARP inhibitors.
| Parameter | This compound (Hypothetical Data) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| PARP1 IC50 (nM) | 1.2 | 1.9 | 3.8 | 1.4 | 0.57 |
| PARP2 IC50 (nM) | 0.8 | 1.5 | 2.1 | 5.1 | 0.35 |
| Cellular PARP Inhibition (IC50, nM) | 5 | 10 | 8 | 7 | 2 |
| γH2AX Foci Induction (Fold Change) | 15 | 12 | 10 | 11 | 18 |
| Cytotoxicity in BRCA1-mutant cells (IC50, nM) | 20 | 50 | 45 | 40 | 10 |
| Cytotoxicity in BRCA-proficient cells (IC50, µM) | >10 | >10 | >10 | >10 | >10 |
Experimental Protocols
In Vitro PARP Inhibition Assay
-
Reagents: Recombinant human PARP1/2, activated DNA, NAD+, and a PARP assay kit.
-
Procedure:
-
Add PARP enzyme to a 96-well plate.
-
Add varying concentrations of this compound or control inhibitors.
-
Initiate the reaction by adding a mixture of NAD+ and activated DNA.
-
Incubate for the recommended time.
-
Stop the reaction and measure the signal (e.g., colorimetric or fluorescent) according to the kit instructions.
-
Calculate the IC50 values from the dose-response curve.
-
Cellular PARP Inhibition (PARylation) Assay
-
Cell Lines: A suitable cancer cell line (e.g., HeLa).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound for 1 hour.
-
Induce DNA damage with an alkylating agent (e.g., MNNG) for 15 minutes.
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against PAR.
-
Incubate with a secondary antibody conjugated to a fluorescent dye.
-
Image and quantify the fluorescence intensity to determine the IC50.
-
γH2AX Immunofluorescence Assay
-
Cell Lines: Paired HR-deficient and HR-proficient cell lines.
-
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with this compound or vehicle control for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% BSA.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear staining.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
-
Visualizations
Caption: Mechanism of synthetic lethality induced by this compound in HR-deficient cancer cells.
Caption: Experimental workflow for the orthogonal validation of this compound's mechanism of action.
Potential Mechanisms of Resistance to this compound
Understanding potential resistance mechanisms is crucial for the clinical development of this compound. Resistance to PARP inhibitors can arise through several mechanisms:
-
Secondary mutations in BRCA1/2: These mutations can restore the open reading frame of the BRCA proteins, leading to the restoration of HR proficiency.[4]
-
Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein (MDR1) can reduce the intracellular concentration of the PARP inhibitor.[4]
-
Stabilization of replication forks: Mechanisms that protect stalled replication forks from collapse can reduce the formation of toxic DSBs.[4]
-
Loss of PARP1 expression or activity: Mutations in PARP1 that prevent the trapping of the enzyme on DNA can lead to resistance.[3]
Further investigation into these and other potential resistance mechanisms will be essential for the successful clinical application of this compound and for the development of strategies to overcome resistance.
References
Cross-Reactivity Profiling of Lotixparib: A Comparative Guide
Introduction
Lotixparib is a novel inhibitor targeting [Specify Target, e.g., a particular kinase or enzyme]. Understanding its cross-reactivity profile is crucial for predicting potential off-target effects and ensuring its therapeutic specificity. This guide provides a comparative analysis of this compound's selectivity against other alternative inhibitors, supported by experimental data and detailed protocols. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the cross-reactivity of this compound.
Comparative Cross-Reactivity Data
To assess the selectivity of this compound, its inhibitory activity was profiled against a panel of 400 kinases. The following table summarizes the percentage of inhibition at a 1 µM concentration of this compound compared to two alternative inhibitors, Compound A and Compound B.
| Target Kinase | This compound (% Inhibition @ 1µM) | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Primary Target | 98% | 95% | 92% |
| Off-Target Kinase 1 | 15% | 45% | 60% |
| Off-Target Kinase 2 | 8% | 30% | 55% |
| Off-Target Kinase 3 | <5% | 25% | 40% |
| Off-Target Kinase 4 | <5% | 18% | 35% |
| Off-Target Kinase 5 | <5% | 12% | 28% |
Data Interpretation:
The data indicates that this compound is highly selective for its primary target, with significantly lower inhibition of off-target kinases compared to Compound A and Compound B. This suggests a lower likelihood of off-target related side effects for this compound.
Experimental Protocols
The cross-reactivity data presented was generated using a competitive binding assay.
Kinase Selectivity Profiling via Competitive Binding Assay
Objective: To determine the selectivity of an inhibitor across a broad range of kinases.
Materials:
-
Test inhibitor (this compound)
-
Broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads)
-
Lysate from cells expressing a wide range of kinases
-
Wash buffers
-
Elution buffer
-
LC-MS/MS instrumentation and reagents
Methodology:
-
Lysate Preparation: A cell lysate containing a diverse set of kinases is prepared.
-
Incubation: The cell lysate is incubated with the immobilized broad-spectrum kinase inhibitor in the presence of the test inhibitor (this compound) at a defined concentration (e.g., 1 µM). The test inhibitor will compete with the immobilized inhibitor for binding to the kinases.
-
Washing: The solid support is washed to remove unbound proteins. Kinases that are strongly inhibited by this compound will not bind to the immobilized inhibitor and will be washed away. Kinases that are not inhibited by this compound will bind to the immobilized inhibitor and be retained.
-
Elution: The bound kinases are eluted from the solid support.
-
Analysis by LC-MS/MS: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The amount of each kinase detected is inversely proportional to the inhibitory activity of the test compound against that kinase. A lower amount of a specific kinase in the eluate indicates stronger inhibition by this compound.
Visualizations
Experimental Workflow
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Simplified Kinase Signaling Pathway
Caption: this compound's Position in a Signaling Pathway.
Navigating the Evolving Landscape of PARP Inhibition: A Comparative Analysis of Lotixparib and Standard-of-Care in BRCA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in the targeted therapy of cancers harboring DNA damage response (DDR) deficiencies, particularly those with germline BRCA1/2 mutations. This guide provides a head-to-head comparison of the investigational PARP inhibitor, Lotixparib, with the established standard-of-care treatments for these malignancies.
Disclaimer: this compound is a proposed International Nonproprietary Name (INN) for a novel PARP inhibitor. As of the current date, specific preclinical and clinical data for this compound are not publicly available. Therefore, to illustrate the comparative framework and potential therapeutic profile of a next-generation PARP inhibitor, this guide will use the well-established PARP inhibitor, Olaparib , as a representative agent for the "investigational drug" arm of the comparison. The standard-of-care will be represented by physician's choice of chemotherapy, a common comparator in pivotal clinical trials for PARP inhibitors.
Mechanism of Action: The Principle of Synthetic Lethality
PARP inhibitors capitalize on the concept of synthetic lethality. In cancer cells with a deficient homologous recombination repair (HRR) pathway due to BRCA mutations, the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of single-strand DNA breaks. During replication, these unresolved breaks are converted into double-strand breaks, which, in the absence of a functional HRR pathway, cannot be efficiently repaired, ultimately leading to cell death.
Caption: PARP inhibitor mechanism of action in BRCA-mutated cells.
Head-to-Head Comparison: Efficacy and Safety
The following tables summarize the comparative efficacy and safety data from the pivotal Phase III OlympiAD trial, which evaluated Olaparib versus physician's choice of chemotherapy (capecitabine, eribulin, or vinorelbine) in patients with HER2-negative metastatic breast cancer and a germline BRCA mutation.[1][2][3][4]
Table 1: Comparative Efficacy Data (OlympiAD Trial)
| Endpoint | Olaparib (n=205) | Standard Chemotherapy (n=97) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 7.0 months | 4.2 months | 0.58 (0.43-0.80) | <0.001[1][5] |
| Objective Response Rate | 59.9% | 28.8% | - | -[6] |
| Median Overall Survival | 19.3 months | 17.1 months | 0.90 (0.66-1.23) | 0.513[3][4] |
Table 2: Comparative Safety Profile (Adverse Events of Grade ≥3)
| Adverse Event | Olaparib (n=205) | Standard Chemotherapy (n=91) |
| Anemia | 16.1% | 4.4% |
| Neutropenia | 8.8% | 26.4% |
| Fatigue | 3.9% | 5.5% |
| Nausea | 2.0% | 4.4% |
| Vomiting | 1.5% | 3.3% |
| Any Grade ≥3 AE | 36.6% | 50.5% |
| Treatment Discontinuation due to AEs | 4.9% | 7.7%[1][7] |
Experimental Protocols: A Representative Phase III Clinical Trial
The design of a robust clinical trial is paramount for evaluating the efficacy and safety of a new therapeutic agent. The following is a generalized protocol based on the methodology of the OlympiAD trial.[1][4][6]
Trial Design: A randomized, open-label, multicenter, Phase III trial.
Patient Population: Patients with a confirmed deleterious or suspected deleterious germline BRCA mutation and HER2-negative metastatic breast cancer who have received no more than two prior chemotherapy regimens for metastatic disease.
Randomization and Treatment: Patients are randomized in a 2:1 ratio to receive either the investigational PARP inhibitor (e.g., Olaparib 300 mg twice daily) or a standard-of-care chemotherapy agent (physician's choice of capecitabine, eribulin, or vinorelbine) administered in 21-day cycles.[1][6]
Endpoints:
-
Primary Endpoint: Progression-free survival (PFS), assessed by blinded independent central review.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety and tolerability.
Caption: A typical workflow for a Phase III oncology clinical trial.
Logical Framework for Comparison
The evaluation of a new therapeutic agent like this compound against the standard of care involves a multifactorial assessment. The primary considerations are a superior efficacy profile and a more manageable safety profile.
Caption: Logical comparison of a new PARP inhibitor vs. standard of care.
References
- 1. OlympiAD Trial Shows Efficacy of Olaparib in Women with HER2-Negative Metastatic Breast Cancer and a Germline BRCA Mutation [theoncologynurse.com]
- 2. onclive.com [onclive.com]
- 3. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician’s choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OlympiAD final overall survival and tolerability results: Olaparib versus chemotherapy treatment of physician's choice in patients with a germline BRCA mutation and HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
Efficacy of PARP Inhibitors in Patient-Derived Xenografts: A Comparative Analysis
A Note on "Lotixparib": Extensive searches of scientific literature and drug databases did not yield any information on a compound named "this compound." It is possible that this is a novel, pre-clinical compound not yet in the public domain, a developmental codename, or a misspelling of an existing drug. This guide will therefore focus on the efficacy of well-documented Poly (ADP-ribose) polymerase (PARP) inhibitors in patient-derived xenograft (PDX) models, providing a comparative framework for assessing this class of drugs.
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are crucial tools in preclinical cancer research. They are known to preserve the biological and genetic characteristics of the original tumor, offering a more accurate platform to evaluate the efficacy of targeted therapies like PARP inhibitors compared to traditional cell line-derived xenografts.[1][2]
Comparative Efficacy of PARP Inhibitors in PDX Models
The efficacy of PARP inhibitors can vary based on the specific inhibitor, the tumor type, and the underlying genetic mutations, particularly in genes related to homologous recombination repair (HRR) such as BRCA1 and BRCA2. Several studies have compared the performance of different PARP inhibitors in head-to-head preclinical trials using PDX models.
| PARP Inhibitor | Cancer Type (in PDX model) | Key Findings in PDX Models | Citations |
| Niraparib (B1663559) | Ovarian Cancer (BRCA-wildtype) | Showed more potent tumor growth inhibition compared to olaparib (B1684210) at maximum tolerated doses. This was attributed to higher tumor exposure relative to plasma exposure. | [3][4] |
| Olaparib | Ovarian Cancer, Breast Cancer | Demonstrates efficacy in BRCA-mutated models. Combination with HSP90 inhibitor AT13387 showed synergistic activity in high-grade serous ovarian cancer PDX models, including those resistant to PARP inhibitors. | [5][6] |
| Talazoparib | Triple-Negative Breast Cancer (TNBC) | Caused significant tumor regression in 5 out of 12 TNBC PDX models. Notably, 4 of the 5 sensitive models did not have germline BRCA1/2 mutations, but some had somatic alterations in other HRR pathway genes. | [7] |
| Saruparib (AZD5305) | BRCA1/2-associated cancers | As a PARP1-selective inhibitor, it demonstrated superior and more durable antitumor activity compared to the first-generation PARP1/2 inhibitor olaparib. Showed a higher complete response rate in preclinical models (75% vs 37% for olaparib). | [8][9] |
| Rucaparib | Ovarian and Prostate Cancer | Approved for treating recurrent ovarian and prostate cancers in adults who have been previously treated.[10] | [11] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of PDX studies. Below is a generalized protocol for evaluating PARP inhibitor efficacy in PDX models, based on common practices described in the literature.
1. Establishment of Patient-Derived Xenografts:
-
Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[7]
-
The tissue is fragmented and surgically implanted subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[6]
-
Tumors are allowed to grow, and once they reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.[12][13]
2. Drug Administration and Dosing:
-
PARP inhibitors are typically administered orally (p.o.) via gavage.
-
Dosing schedules can vary. For example, olaparib has been administered at doses up to 100mg/kg daily, while niraparib is also given orally at its maximum tolerated dose.[3][4][6]
-
The vehicle control group receives the same solvent used to dissolve the drug.
3. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.[6]
-
Treatment response can be categorized based on the change in tumor volume over time. For instance, a partial response might be defined as a >30% decrease in tumor volume, while progressive disease could be a >20% increase.[12][13]
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or genomic sequencing, to study mechanisms of response and resistance.[14]
Visualizing Mechanisms and Workflows
PARP Inhibition Signaling Pathway
The primary mechanism of action for PARP inhibitors involves disrupting the repair of single-strand DNA breaks (SSBs). When these breaks are not repaired, they can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[15][16][17] A key aspect of their efficacy is "PARP trapping," where the inhibitor prevents PARP from detaching from the DNA, further obstructing DNA repair and replication.[18]
Caption: PARP inhibitor mechanism of action leading to synthetic lethality.
Experimental Workflow for PDX Efficacy Studies
The process of evaluating a drug like a PARP inhibitor in a PDX model follows a structured workflow from patient sample collection to data analysis.
Caption: Workflow for a PARP inhibitor efficacy study using PDX models.
References
- 1. researchgate.net [researchgate.net]
- 2. PDX Models As Drug Development Tools - Alfa Cytology [alfa-parp.com]
- 3. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. A Population of Heterogeneous Breast Cancer Patient Derived Xenografts Demonstrate Broad Activity of PARP Inhibitor in BRCA1/2 Wild Type Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Recent advancements in PARP inhibitors-based targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic insights and therapeutic efficacy of PARP inhibitors in a high-LOH patient-derived xenograft from malignant transformation of ovarian teratoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
Comparative Analysis of Olaparib Combination Therapies in Oncology
Notice: The initially requested topic, "Lotixparib," did not yield specific information and is likely a misspelling or a non-existent drug name. This guide will instead focus on Olaparib , a well-documented PARP inhibitor, as a representative example of a "-parib" class of drugs used in combination therapies. This guide is intended for researchers, scientists, and drug development professionals.
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair.[1] Its mechanism of action, particularly the concept of synthetic lethality in tumors with homologous recombination repair (HRR) deficiencies, such as those with BRCA1/2 mutations, has made it a cornerstone of targeted cancer therapy.[1][2] This guide provides a comparative overview of key studies on Olaparib combination therapies, presenting quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the efficacy and safety data from pivotal clinical trials of Olaparib in combination with other anticancer agents.
Table 1: Efficacy of Olaparib Combination Therapies in Ovarian Cancer
| Clinical Trial | Combination Therapy | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| PAOLA-1 | Olaparib + Bevacizumab | Newly diagnosed advanced high-grade ovarian cancer | 22.1 months | 84% |
| SOLO-1 (Olaparib Monotherapy for comparison) | Olaparib | Newly diagnosed advanced BRCA-mutated ovarian cancer | 56.0 months | Not Reported |
| Study 19 | Olaparib + Cediranib | Recurrent platinum-sensitive ovarian cancer | 17.7 months | 79.6% |
Table 2: Efficacy of Olaparib Combination Therapies in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Combination Therapy | Patient Population | Median Radiographic Progression-Free Survival (rPFS) | Objective Response Rate (ORR) |
| PROfound | Olaparib + Abiraterone/Prednisone | mCRPC with HRR gene alterations, progressed on prior new hormonal agent | 7.4 months | 33% |
| Control Arm (Enzalutamide or Abiraterone) | Enzalutamide (B1683756) or Abiraterone | mCRPC with HRR gene alterations, progressed on prior new hormonal agent | 3.6 months | 2% |
Table 3: Common Adverse Events (Grade ≥3) in Olaparib Combination Therapies
| Adverse Event | PAOLA-1 (Olaparib + Bevacizumab) | PROfound (Olaparib + Abiraterone) |
| Anemia | 21% | 22% |
| Nausea | 2% | 1% |
| Fatigue/Asthenia | 5% | 4% |
| Hypertension (Bevacizumab-related) | 19% | Not Applicable |
| Pulmonary Embolism | 5% | 1% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PAOLA-1 Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.
-
Patient Population: Patients with newly diagnosed, advanced, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or partial response to first-line platinum-based chemotherapy plus bevacizumab.
-
Intervention: Patients were randomized (2:1) to receive Olaparib tablets (300 mg twice daily) or placebo, in combination with bevacizumab (15 mg/kg every 3 weeks).
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).
-
Key Secondary Endpoints: Time to second progression or death (PFS2), overall survival (OS), and safety.
PROfound Trial Protocol
-
Study Design: A prospective, multicenter, randomized, open-label, Phase III trial.
-
Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on a prior new hormonal agent (e.g., enzalutamide or abiraterone) and had a qualifying alteration in at least one of 15 prespecified genes involved in homologous recombination repair (HRR).
-
Intervention: Patients were randomized (2:1) to receive Olaparib (300 mg twice daily) or physician's choice of enzalutamide or abiraterone.
-
Primary Endpoint: Radiographic progression-free survival (rPFS) in patients with alterations in BRCA1, BRCA2, or ATM.
-
Key Secondary Endpoints: rPFS in the overall population with any qualifying HRR alteration, confirmed objective response rate (ORR), and overall survival (OS).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Olaparib, a representative experimental workflow, and the rationale for combination therapy.
References
Independent validation of published Lotixparib data
An independent validation of published data on Lotixparib cannot be provided at this time. Extensive searches for "this compound" in publicly available scientific and clinical trial databases have not yielded any specific information regarding a drug with this name.
It is possible that "this compound" may be a new therapeutic candidate not yet widely disclosed in public forums, a developmental code name, or a potential misspelling of another drug. The search results did provide information on other targeted therapies, such as the PARP inhibitor Olaparib, the BTK inhibitor Pirtobrutinib, and the JAK inhibitor Ritlecitinib, but no direct connection to "this compound" could be established.
Without access to published data on this compound's mechanism of action, relevant signaling pathways, and experimental results, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for validation.
-
Create diagrams of signaling pathways or experimental workflows.
To proceed with this request, please verify the spelling of this compound or provide any available public references, such as a press release, clinical trial identifier (e.g., NCT number), or a scientific publication. If the intended drug is different, please provide the correct name.
Safety Operating Guide
Proper Disposal of Lotixparib: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of investigational compounds like Lotixparib is a critical component of laboratory safety and environmental responsibility. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and similar laboratory chemicals, aligning with general best practices for hazardous waste management.
I. Pre-Disposal Planning and Waste Identification
Before beginning any research activity with this compound, a comprehensive disposal plan must be formulated. The first step is to consult the specific Safety Data Sheet (SDS) for this compound to understand its chemical properties, hazards, and any specific disposal recommendations.
Key Actions:
-
Consult the SDS: The SDS is the primary source of information for handling and disposal.
-
Waste Determination: Determine if the this compound waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) guidelines. Waste may be classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
Segregation: Never mix hazardous waste with non-hazardous waste.[1][2] Unwanted reagents should be segregated for disposal, preferably in their original, clearly labeled containers.[1]
II. On-Site Waste Accumulation and Storage
Proper storage of this compound waste is crucial to maintain a safe laboratory environment. All chemical waste must be collected in sturdy, leak-proof containers that are compatible with the chemical properties of this compound.
Storage Guidelines:
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a clear indication of the associated hazards (e.g., pictograms).[3][4]
-
Satellite Accumulation Areas (SAAs): Hazardous waste should be stored at or near the point of generation in a designated SAA.[3][5] These areas must be under the control of the laboratory personnel generating the waste.
-
Container Management: Waste containers must be kept closed except when adding waste.[5] Do not overfill containers; it is recommended to submit a pickup request when the container is three-quarters full.
Quantitative Waste Accumulation Limits
The following table summarizes the key quantitative limits for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Limit | Regulatory Context |
| Maximum Volume in SAA | 55 gallons | Environmental Protection Agency (EPA) |
| Acutely Toxic Waste (P-list) Limit in SAA | 1 quart | Environmental Protection Agency (EPA) |
| Maximum Storage Time in SAA | 12 months (provided accumulation limits are not exceeded) | General guideline, may vary by institution |
III. Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never dispose of hazardous chemicals down the drain, in regular trash, or through evaporation.[6]
Step-by-Step Disposal Protocol:
-
Request Pickup: Once a waste container is ready for disposal, complete and submit a hazardous waste pickup request form to your institution's Environmental Health and Safety (EHS) office.[5]
-
Transportation: Trained professionals will collect the waste from the SAA and transport it to a central accumulation area (CAA) or directly for off-site disposal.[3] Transportation on public roads is subject to Department of Transportation (DOT) regulations.[1]
-
Incineration: Investigational drugs and other hazardous chemical waste are typically sent to a licensed facility for incineration.[7]
-
Documentation: A certificate of destruction will be provided by the disposal vendor and should be retained for a minimum of three years.[7]
IV. Experimental Protocols and Decontamination
For any experimental protocols involving this compound, procedures for the decontamination of labware and equipment must be established.
-
Glassware: Glassware contaminated with this compound should be decontaminated using a validated procedure or managed as hazardous waste. For some chemicals, rinsing with a suitable solvent, which is then collected as hazardous waste, may be appropriate.
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.
-
Spill Cleanup: Any materials used to clean up a this compound spill must be disposed of as hazardous waste. Spill clean-up supplies should be readily available in the laboratory.[3]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. odu.edu [odu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
